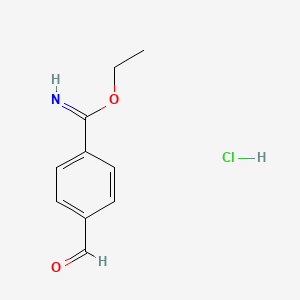
Ethyl 4-formylbenzimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-formylbenzimidate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzimidate, characterized by the presence of an ethyl group and a formyl group attached to the benzimidate core. This compound is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-formylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl benzimidate with formic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl benzimidate and formic acid.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid as a catalyst.
Procedure: The mixture is heated to reflux, and the reaction is monitored until completion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-formylbenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ethyl 4-carboxybenzimidate hydrochloride.
Reduction: Ethyl 4-hydroxybenzimidate hydrochloride.
Substitution: Various substituted benzimidate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-formylbenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-formylbenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, allowing the compound to serve as a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 4-formylbenzimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl benzimidate hydrochloride: Lacks the formyl group, making it less reactive in certain synthetic applications.
Ethyl 4-hydroxybenzimidate hydrochloride: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Methyl benzimidate hydrochloride: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique reactivity and versatility make it an essential building block for the development of various chemical and biological applications.
Propriétés
Numéro CAS |
65313-27-1 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 4-formylbenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-13-10(11)9-5-3-8(7-12)4-6-9;/h3-7,11H,2H2,1H3;1H |
Clé InChI |
ZOFILVPMXUFSEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC=C(C=C1)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


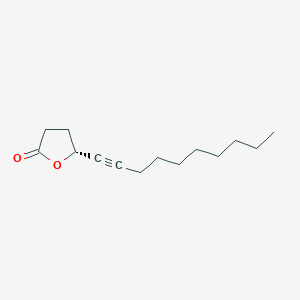

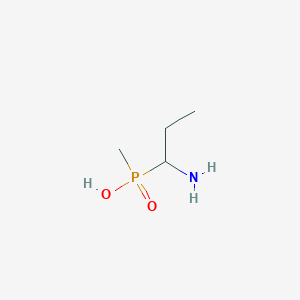
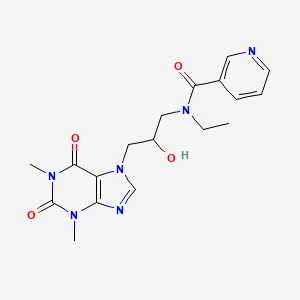
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
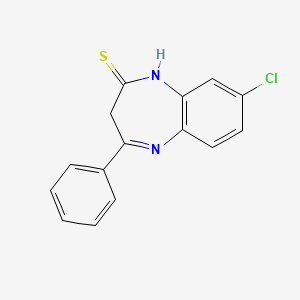
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
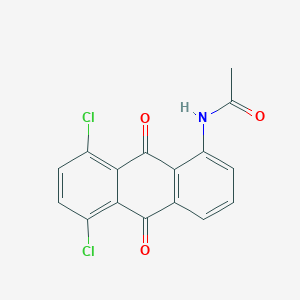
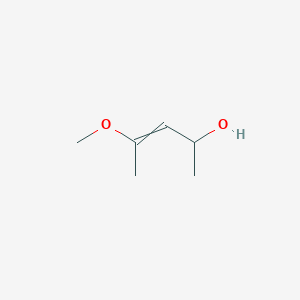
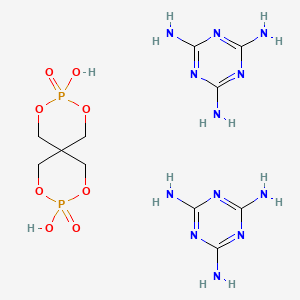
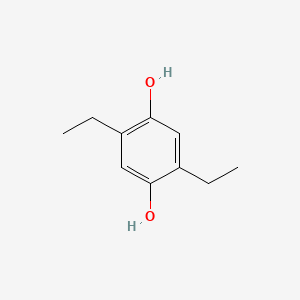
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)

